1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolidinone ring, a bromophenyl group, and a piperazine moiety with a methylsulfonyl substituent. This compound is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine ring can be synthesized separately and then attached to the pyrrolidinone ring through nucleophilic substitution reactions.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H20BrN3O4S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BrN3O4S/c1-25(23,24)19-8-6-18(7-9-19)16(22)12-10-15(21)20(11-12)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3 |
InChI Key |
JOVIXSWEBGYOHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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